molecular formula C5H10ClNO3 B3028794 (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride CAS No. 32968-78-8

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride

Cat. No. B3028794
CAS RN: 32968-78-8
M. Wt: 167.59 g/mol
InChI Key: YEJFFQAGTXBSTI-HJXLNUONSA-N
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Description

“(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 32968-78-8. It has a molecular weight of 167.59 .


Molecular Structure Analysis

The IUPAC name of this compound is “(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride”. The InChI code is “1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1” and the InChI key is "YEJFFQAGTXBSTI-HJXLNUONSA-N" .


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Natural Carboxylic Acids and Biological Activities

Natural carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, demonstrate a wide range of biological activities including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids, particularly the number of hydroxyl groups and conjugated bonds, plays a critical role in determining their bioactivity. For example, rosmarinic acid shows significant antioxidant properties, while caffeic acid and cinnamic acid exhibit strong antimicrobial activity. The presence of hydroxyl groups is also associated with cytotoxic potential against cancer cells, suggesting that structural features of carboxylic acids are crucial for their biological functions (Godlewska-Żyłkiewicz et al., 2020).

Hydroxycinnamic Acids and Antioxidant Activity

Hydroxycinnamic acids (HCAs) are recognized for their potent antioxidant activities, influenced by structural modifications such as the presence of an unsaturated bond in the side chain and the arrangement of hydroxy groups on the aromatic ring. Studies have highlighted the importance of the ortho-dihydroxy phenyl group for antioxidant efficacy, providing insights into structure-activity relationships that guide the optimization of HCAs for therapeutic applications (Razzaghi-Asl et al., 2013).

Carboxylic Acids in Biocatalysis and Industrial Applications

The inhibition of biocatalysts by carboxylic acids, such as those produced during fermentation, poses challenges for the biorenewable chemicals industry. Understanding the mechanisms of inhibition by carboxylic acids is essential for developing engineered microbes with enhanced tolerance and performance. Strategies to mitigate inhibition include modifying cell membrane properties and regulating metabolic processes (Jarboe et al., 2013).

Organic Acids in Enhanced Oil Recovery and Environmental Applications

Organic acids, including formic, acetic, citric, and lactic acids, have applications in enhanced oil recovery and as environmentally friendly alternatives to conventional acids used in industrial cleaning processes. Their unique properties, such as lower corrosion rates and the ability to dissolve mineral scales without causing sludging, make them attractive for a range of industrial applications. The development of novel organic acid formulations continues to be an area of active research (Alhamad et al., 2020).

properties

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFFQAGTXBSTI-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
Reactant of Route 2
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
Reactant of Route 3
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
Reactant of Route 4
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
Reactant of Route 5
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
Reactant of Route 6
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride

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